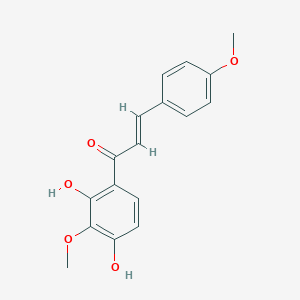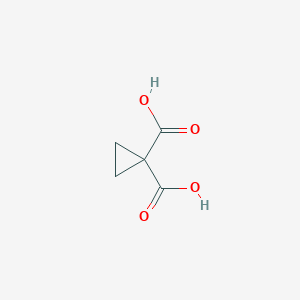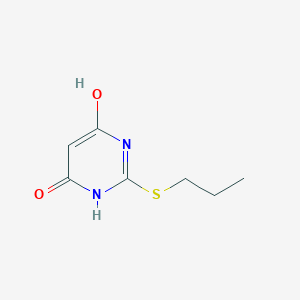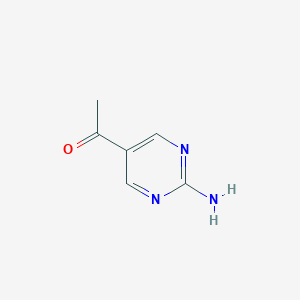
1-(2-Aminopyrimidin-5-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(2-Aminopyrimidin-5-yl)ethanone derivatives and related compounds involves several chemical strategies. Microwave-assisted synthesis has been employed to prepare various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing the utility of microwave heating in promoting efficient reaction conditions (Ankati & Biehl, 2010). Additionally, the development of an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid highlights the importance of cost-effective and practical approaches in synthesizing related compounds, emphasizing the role of in situ protection and metal-halogen exchange reactions (Patel et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-(2-Aminopyrimidin-5-yl)ethanone and its derivatives is critical for understanding their chemical behavior and potential applications. Studies have explored the self-assembly and crystal structure of related compounds, providing insights into their molecular arrangements and interactions. For example, the self-assembly of zinc porphyrins containing the 2-aminopyrimidin-5-yl ligand has been investigated, revealing its potential in constructing supramolecular porphyrin arrays for light-harvesting applications (Balaban et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Aminopyrimidin-5-yl)ethanone derivatives encompasses a variety of reactions, including condensation and cycloaddition, to yield structurally diverse compounds. For instance, TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles have been developed to synthesize multi-substituted 4-aminopyrimidine, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2016).
科学的研究の応用
Application in Medicinal Chemistry
Scientific Field: Medicinal Chemistry
Methods of Application or Experimental Procedures: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Use in Synthesis of Fused Pyrimidines
Scientific Field: Organic Chemistry
Results or Outcomes: The synthesis of fused pyrimidines can lead to the production of various organic compounds, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines .
Biological Potential of Indole Derivatives
Scientific Field: Pharmacology
Results or Outcomes: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Use in Synthesis of Other Compounds
Scientific Field: Organic Chemistry
Results or Outcomes: The synthesis can lead to the production of various organic compounds . The specific outcomes depend on the other reactants and the conditions of the reaction .
Use in Pharmaceutical Research
Scientific Field: Pharmaceutical Research
Results or Outcomes: The results of these studies can provide valuable information about the potential therapeutic applications of "1-(2-Aminopyrimidin-5-YL)ethanone" .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The associated hazard statement is H319: Causes serious eye irritation . The recommended precautionary statements are P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
将来の方向性
2-Aminopyrimidine derivatives, including “1-(2-Aminopyrimidin-5-YL)ethanone”, are of interest in the development of new drugs. They have shown potential in the treatment of diseases such as human African trypanosomiasis (HAT) and malaria . Future research will likely focus on optimizing these compounds for better efficacy and safety .
特性
IUPAC Name |
1-(2-aminopyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRMDUESKFUJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560359 |
Source


|
| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyrimidin-5-YL)ethanone | |
CAS RN |
124491-42-5 |
Source


|
| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
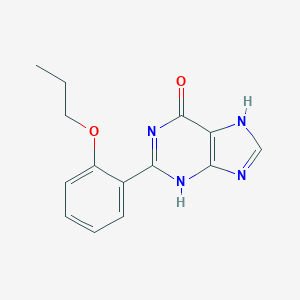
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
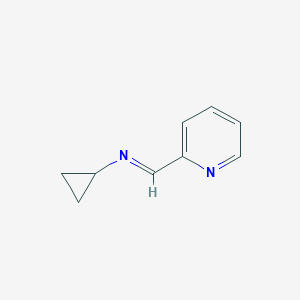
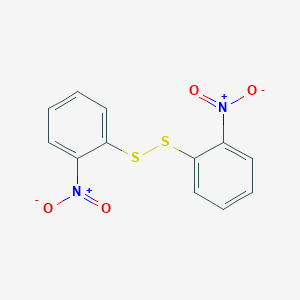
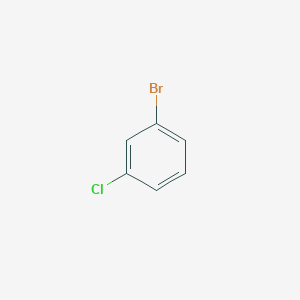
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
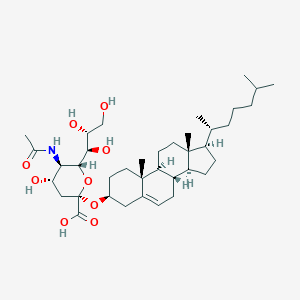
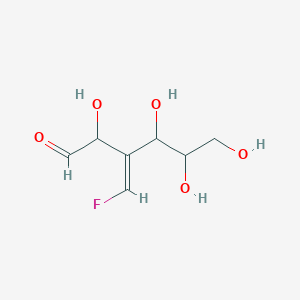
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
